molecular formula C16H19N3OS2 B456848 1-(3-Methylphenyl)-3-[[oxo-(5-propyl-3-thiophenyl)methyl]amino]thiourea

1-(3-Methylphenyl)-3-[[oxo-(5-propyl-3-thiophenyl)methyl]amino]thiourea

Cat. No. B456848
M. Wt: 333.5g/mol
InChI Key: LAWMTNHANIOMNE-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-[[oxo-(5-propyl-3-thiophenyl)methyl]amino]thiourea is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

  • Thioureas like the specified compound are synthesized for various research purposes. For instance, the synthesis of a related compound, 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea, involved reactions leading to a molecule existing as a thioamide tautomer, characterized by spectroscopy and X-ray crystallography (Yeo & Tiekink, 2019).

Molecular Structure Studies

  • The molecular structure of thiourea derivatives is a significant area of study. For instance, the molecular and crystal structure of 1-(adamantane-1-carbonyl)-3-(mono)- and 3,3-(di) substituted thioureas were explored to understand the effects of substituents on structural properties, which is relevant for similar compounds (Saeed, Flörke, & Erben, 2014).

Potential Biological Activities

  • The biological activities of thiourea derivatives are a key research focus. For example, novel 1-benzoyl-3-methyl thiourea derivatives showed potent cytotoxicity against HeLa cell lines, indicating the potential for anticancer activities (Ruswanto et al., 2015).
  • DNA-binding studies of nitrosubstituted acyl thioureas revealed their potential anti-cancer properties, highlighting their significance in drug discovery and medicinal chemistry (Tahir et al., 2015).

Antimicrobial Applications

  • Thioureas are explored for their antimicrobial properties. For instance, a study synthesized thiourea and thiazolidinone derivatives to test against various microbial pathogens, showcasing the antimicrobial potential of thiourea compounds (Saljooghi, Khabazzadeh, & Khaleghi, 2017).

Synthesis Methods

  • The synthesis methods for thiourea derivatives are also of research interest. Green synthesis methods have been developed for symmetrical N, N′-disubstituted thiourea derivatives, using water and solar energy, indicating an eco-friendly approach to synthesizing such compounds (Kumavat et al., 2013).

Chemical Sensor Applications

  • Thiourea derivatives are investigated for their potential in chemical sensor applications. A study on 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea demonstrated its potential in detecting metal ions, relevant for chemical sensing technologies (Ngah et al., 2016).

properties

Product Name

1-(3-Methylphenyl)-3-[[oxo-(5-propyl-3-thiophenyl)methyl]amino]thiourea

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(5-propylthiophene-3-carbonyl)amino]thiourea

InChI

InChI=1S/C16H19N3OS2/c1-3-5-14-9-12(10-22-14)15(20)18-19-16(21)17-13-7-4-6-11(2)8-13/h4,6-10H,3,5H2,1-2H3,(H,18,20)(H2,17,19,21)

InChI Key

LAWMTNHANIOMNE-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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